molecular formula C12H13N3O B14151901 2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine CAS No. 142245-42-9

2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine

Cat. No.: B14151901
CAS No.: 142245-42-9
M. Wt: 215.25 g/mol
InChI Key: NCRUDHHKQYUWOY-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a methoxyphenyl group and a methyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate 2-(4-methoxyphenyl)-3-oxobutanoic acid ethyl ester. This intermediate is then cyclized with guanidine to yield the desired pyrimidine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halides or amines in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Oxo derivatives of the pyrimidine ring.

    Reduction: Reduced amine derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting key enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or interfere with DNA synthesis, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol
  • 4-Methoxyphenethylamine

Uniqueness

2-(4-Methoxyphenyl)-6-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

CAS No.

142245-42-9

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C12H13N3O/c1-8-7-11(13)15-12(14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15)

InChI Key

NCRUDHHKQYUWOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)OC)N

Origin of Product

United States

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